molecular formula C6H12Cl3N3 B2703932 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride CAS No. 1349716-65-9

1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride

Cat. No.: B2703932
CAS No.: 1349716-65-9
M. Wt: 232.53
InChI Key: NLXJESFMHKYXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a hydrazine derivative that contains a pyridine ring, making it a valuable compound in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

  • Pyridine-3-carboxaldehyde is reacted with hydrazine hydrate in an aqueous medium.
  • Hydrochloric acid is added to the reaction mixture to form the trihydrochloride salt.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale mixing of pyridine-3-carboxaldehyde and hydrazine hydrate in industrial reactors.
  • Addition of hydrochloric acid to form the trihydrochloride salt.
  • Isolation and purification of the product through filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride
  • 1-(Pyridin-4-ylmethyl)hydrazine trihydrochloride
  • 1-(Pyridin-3-ylmethyl)hydrazine dihydrochloride

Uniqueness

1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds.

Properties

IUPAC Name

pyridin-3-ylmethylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.3ClH/c7-9-5-6-2-1-3-8-4-6;;;/h1-4,9H,5,7H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXJESFMHKYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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